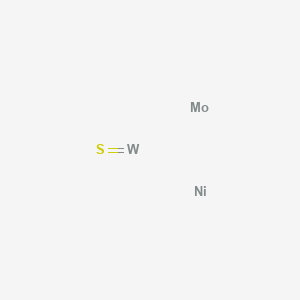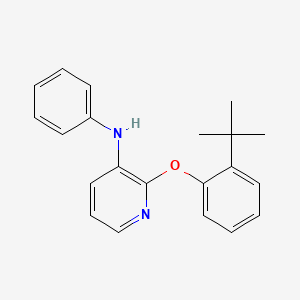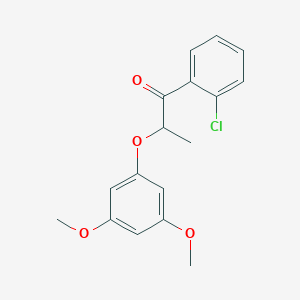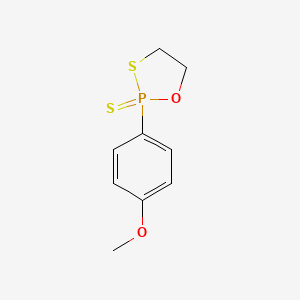
Molybdenum;nickel;sulfanylidenetungsten
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum;nickel;sulfanylidenetungsten is a complex compound that incorporates the elements molybdenum, nickel, and tungsten, along with sulfur. This compound is part of a broader class of materials known for their unique properties and applications in various fields, including catalysis, electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;nickel;sulfanylidenetungsten can be achieved through various methods, including co-precipitation, hydrothermal/solvothermal synthesis, and chemical vapor deposition. For instance, nickel molybdate nanorods can be synthesized using nickel benzoate and ammonium molybdate tetrahydrate as precursors . Similarly, tungsten disulfide nanosheets can be prepared using sodium tungstate and thiourea under hydrothermal conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical vapor deposition or hydrothermal synthesis, where precise control over temperature, pressure, and reactant concentrations is crucial to obtain the desired phase and morphology.
化学反应分析
Types of Reactions
Molybdenum;nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum and tungsten compounds are known to participate in oxygen atom transfer reactions, cycling between different oxidation states during the catalytic process .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as hydrogen gas. The reactions typically occur under controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in the presence of hydrogen, molybdenum and tungsten oxides can be reduced to their respective metals .
科学研究应用
Molybdenum;nickel;sulfanylidenetungsten has a wide range of scientific research applications:
作用机制
The mechanism of action of molybdenum;nickel;sulfanylidenetungsten involves its role as a catalyst in redox reactions. The compound facilitates the transfer of oxygen atoms, cycling between different oxidation states of molybdenum and tungsten . This catalytic activity is crucial for its applications in chemical synthesis and environmental remediation.
相似化合物的比较
Similar Compounds
Molybdenum disulfide (MoS2): Known for its use in lubrication and as a semiconductor.
Nickel molybdate (NiMoO4): Used as a photocatalyst and in hydro-treatment processes.
Tungsten disulfide (WS2): Similar to MoS2, used in lubrication and as a catalyst.
Uniqueness
Molybdenum;nickel;sulfanylidenetungsten is unique due to its combination of elements, which imparts a distinct set of properties. The presence of nickel enhances its catalytic efficiency, while the inclusion of tungsten provides high thermal stability .
属性
CAS 编号 |
894107-37-0 |
|---|---|
分子式 |
MoNiSW |
分子量 |
370.55 g/mol |
IUPAC 名称 |
molybdenum;nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Mo.Ni.S.W |
InChI 键 |
YZVRMKZSTUSOJF-UHFFFAOYSA-N |
规范 SMILES |
S=[W].[Ni].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)


![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)


![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)

